1-(1-Isopropyl-1h-pyrazol-4-yl)piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-(1-propan-2-ylpyrazol-4-yl)piperazine |
InChI |
InChI=1S/C10H18N4/c1-9(2)14-8-10(7-12-14)13-5-3-11-4-6-13/h7-9,11H,3-6H2,1-2H3 |
InChI Key |
AVWQHWWPABBJIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)N2CCNCC2 |
Origin of Product |
United States |
Advanced Structural Characterization and Computational Studies
Spectroscopic and Analytical Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
For a molecule such as 1-(1-Isopropyl-1h-pyrazol-4-yl)piperazine, ¹H NMR spectroscopy would be expected to reveal distinct signals for the protons of the isopropyl group, the pyrazole (B372694) ring, and the piperazine (B1678402) ring. The chemical shifts (δ) of these protons would be indicative of their electronic environment, and the splitting patterns (multiplicity) would provide information about neighboring protons. For instance, the isopropyl methine proton would likely appear as a septet, while the methyl protons would be a doublet. The protons on the pyrazole ring would present as singlets, and the piperazine protons would likely show complex multiplets due to their chemical and magnetic non-equivalence.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule would give rise to a distinct signal. The chemical shifts of the carbons in the pyrazole and piperazine rings, as well as the isopropyl group, would confirm the presence of these structural motifs.
Illustrative ¹H and ¹³C NMR Data for a Related Pyrazole Derivative mdpi.com
| Assignment | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| Pyrazole H-3, H-5 | 7.65-7.53 (m) | 140.3, 128.2 |
| Pyrazole H-4 | 7.65-7.64 (m) | 106.6 |
| CH-CH₂ | 7.17 (t) | 71.3 |
| CH-CH₂ | 4.39 (d) | 42.2 |
Note: This data is for 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one and is provided for illustrative purposes only.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.
The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses of fragments corresponding to the isopropyl group, parts of the piperazine ring, or the pyrazole moiety, further corroborating the proposed structure.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl (isopropyl) and aromatic-like (pyrazole) groups. The C-N stretching vibrations of the piperazine and pyrazole rings would also be observable. The absence of certain bands, such as O-H or C=O stretching, would confirm the purity of the compound. For a related compound, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, characteristic bands for C=O, C=N, and C=C bonds were observed. mdpi.com
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. For this compound (C₁₀H₁₈N₄), the theoretical elemental composition would be calculated and expected to be in close agreement with the experimental results, typically within ±0.4%.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this method would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.
The crystal structure of a related compound, 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, was determined to be monoclinic, with specific unit cell dimensions. researchgate.net Similarly, X-ray diffraction analysis of the title compound would reveal its crystal system, space group, and detailed molecular geometry. This information is invaluable for understanding packing forces and potential polymorphic forms.
Molecular Modeling and Docking Simulations
In the absence of experimental data, computational methods such as molecular modeling and docking simulations can provide valuable insights into the three-dimensional structure and potential biological interactions of a molecule.
Molecular modeling techniques, such as density functional theory (DFT), can be used to predict the optimized geometry of this compound, as well as to calculate its spectroscopic properties, such as NMR and IR spectra. These theoretical calculations can be compared with experimental data for validation.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govijpbs.com If there is a known biological target for this class of compounds, docking simulations could be performed to predict the binding mode and affinity of this compound to the active site of a protein. These studies can help in understanding the structure-activity relationship and in the rational design of new, more potent analogs. For example, docking studies on other pyrazole derivatives have been used to screen for potential inhibitors of various protein kinases. nih.gov
Ligand-Target Interaction Prediction and Binding Mode Analysis
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This analysis is crucial for understanding the potential mechanism of action and for structure-based drug design. For compounds containing pyrazole and piperazine moieties, docking studies have revealed common interaction patterns within protein active sites.
Research on analogous pyrazole derivatives highlights that the pyrazole ring can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. nih.gov The nitrogen atoms of the pyrazole can act as hydrogen bond acceptors, while the ring itself can participate in π-π stacking or π-cation interactions with aromatic or charged amino acid residues like Phenylalanine, Tyrosine, and Arginine. nih.govchemmethod.com Similarly, the piperazine ring is a versatile pharmacophore. Its nitrogen atoms can serve as hydrogen bond donors or acceptors and are often crucial for anchoring the ligand within the binding pocket. nih.gov
In a hypothetical docking scenario of this compound with a target kinase, the following interactions could be predicted:
Hydrogen Bonding: The nitrogen atom at position 2 of the pyrazole ring could form a hydrogen bond with a backbone amide proton of a hinge region residue, a common binding motif for kinase inhibitors. The secondary amine of the piperazine ring is also a prime candidate for forming hydrogen bonds with acidic residues like Aspartate or Glutamate.
Hydrophobic Interactions: The isopropyl group attached to the pyrazole ring is expected to be oriented towards a hydrophobic pocket, interacting with nonpolar residues such as Valine, Leucine, and Isoleucine.
Table 1: Predicted Interaction Profile for this compound in a Hypothetical Kinase Binding Site
| Molecular Moiety | Interaction Type | Potential Interacting Residue(s) |
|---|---|---|
| Pyrazole Ring (N2 Atom) | Hydrogen Bond Acceptor | Cysteine, Leucine (Backbone NH) |
| Piperazine Ring (Secondary Amine) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate (Side Chain COOH) |
| Isopropyl Group | Hydrophobic | Valine, Leucine, Alanine |
| Pyrazole Ring (Aromatic System) | π-π Stacking / T-shaped | Phenylalanine, Tyrosine |
Conformational Analysis and Energetic Landscape Exploration
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and understand the energy barriers between them. For a flexible molecule like this compound, this involves exploring the rotation around its single bonds and the puckering of the piperazine ring.
The piperazine ring typically exists in a chair conformation to minimize steric strain, though boat and twist-boat conformations are also possible. The energetic landscape can be explored using computational methods like potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of systematic changes in specific dihedral angles. researchgate.net For this compound, key rotatable bonds include the C-N bond connecting the pyrazole and piperazine rings and the N-C bond of the isopropyl group.
A systematic conformational search would likely reveal several low-energy structures. The orientation of the isopropyl group relative to the pyrazole ring and the position of the pyrazole substituent (axial vs. equatorial) on the piperazine ring would be the primary determinants of conformational stability. The most stable conformer is the one that minimizes steric clashes and maximizes favorable intramolecular interactions. researchgate.net
Table 2: Hypothetical Relative Energies of Key Conformers
| Conformer | Piperazine Ring Pucker | Pyrazole Substituent Position | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 (Global Minimum) | Chair | Equatorial | 0.00 |
| 2 | Chair | Axial | +2.5 |
| 3 | Twist-Boat | Equatorial | +5.8 |
Pharmacophore Modeling for Target Recognition
A pharmacophore model is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These models are instrumental in virtual screening and designing new molecules with desired biological activity.
For pyrazole and piperazine-containing compounds, pharmacophore models often consist of a defined spatial arrangement of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govnih.gov Based on the structure of this compound, a hypothetical pharmacophore model for target recognition can be constructed.
Key pharmacophoric features would include:
Hydrophobic (HY): The isopropyl group provides a distinct hydrophobic feature.
Hydrogen Bond Acceptor (HBA): The nitrogen at position 2 of the pyrazole ring is a strong hydrogen bond acceptor.
Hydrogen Bond Donor (HBD): The secondary amine of the piperazine ring can act as a hydrogen bond donor.
Positive Ionizable (PI): The secondary amine of the piperazine ring can also be protonated at physiological pH, acting as a positive ionizable feature.
The spatial relationship between these features—the distances and angles—would define the pharmacophore and could be used to search databases for other molecules that fit the model.
Table 3: Potential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Molecular Moiety | Role in Target Interaction |
|---|---|---|
| Hydrophobic (HY) | Isopropyl Group | Binding in nonpolar pockets |
| Hydrogen Bond Acceptor (HBA) | Pyrazole N2 Atom | Interaction with donor groups (e.g., NH) |
| Hydrogen Bond Donor (HBD) | Piperazine NH Group | Interaction with acceptor groups (e.g., C=O) |
| Positive Ionizable (PI) | Piperazine NH Group | Electrostatic or salt-bridge interactions |
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. researchgate.net These methods provide valuable data on molecular orbitals, charge distribution, and other electronic descriptors.
For this compound, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net
Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net For this compound, negative potential would be expected around the nitrogen atoms of the pyrazole ring, indicating their role as nucleophilic or hydrogen-bond accepting sites. The hydrogen on the secondary amine of the piperazine would show a positive potential, marking it as an electrophilic or hydrogen-bond donating site. This information complements the binding mode analysis by predicting the most probable sites for intermolecular interactions.
Table 4: Hypothetical Quantum Chemical Properties Calculated via DFT
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Energy of HOMO | -6.5 eV | Region of electron donation (nucleophilicity) |
| Energy of LUMO | -1.2 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability |
| Dipole Moment | 2.1 D | Indicates molecular polarity |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Pyrazole Piperazine Derivatives
Systematic Elucidation of Key Structural Elements Influencing Molecular Interactions
The biological activity of pyrazole-piperazine derivatives is intricately linked to their three-dimensional structure and the electronic properties of their constituent parts. A systematic examination of these elements provides a framework for understanding their interactions with biological targets.
Impact of N-Isopropyl Substitution on Pyrazole (B372694) Ring on Activity Profiles
The substitution at the N1 position of the pyrazole ring is a key determinant of the pharmacological profile of pyrazole-piperazine compounds. The presence of an N-isopropyl group can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Research on various pyrazole derivatives indicates that N1-substituted pyrazoles are often more stable and exhibit distinct biological properties compared to their unsubstituted counterparts. researchgate.net The size and nature of the substituent at this position can modulate the electronic characteristics of the pyrazole ring, thereby affecting its interaction with biological targets. researchgate.net
For instance, in the context of EGFR inhibitors, modifications on the pyrazole ring, including the introduction of small steric groups, are explored to adjust the conformation and interaction with key residues like Ser797. acs.org While direct studies on the N-isopropyl group in 1-(1-Isopropyl-1h-pyrazol-4-yl)piperazine are not extensively detailed in the provided literature, the general principles of structure-activity relationships (SAR) in pyrazole derivatives suggest that this bulky alkyl group likely plays a crucial role in defining the compound's potency and selectivity. The hydrophobic nature of the isopropyl group can enhance binding to hydrophobic pockets within a target protein.
Role of the Piperazine (B1678402) Ring as a Structural Scaffold and its Conformational Properties
The piperazine ring is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds and its ability to interact with multiple biological targets. researchgate.netresearchgate.net Its unique properties, including solubility, basicity, chemical reactivity, and conformational flexibility, make it a versatile scaffold in drug design. researchgate.net
The two nitrogen atoms in the six-membered piperazine ring are located at positions 1 and 4, providing a large polar surface area and the capacity for hydrogen bond donation and acceptance. bohrium.comscilit.com These characteristics often lead to improved aqueous solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. bohrium.com The piperazine moiety can also act as a linker, providing conformational flexibility that allows the molecule to adopt an optimal orientation for binding to its target. mdpi.com In some contexts, constraining the piperazine scaffold into a more rigid conformation has been shown to increase the activity of pharmacologically active compounds. researchgate.net
The basicity of the piperazine ring is another critical factor, as it can be protonated at physiological pH. This positive charge can facilitate ionic interactions with acidic residues in the binding site of a target protein, thereby enhancing binding affinity. mdpi.comnih.gov The pKa of the piperazine ring can be significantly influenced by nearby chemical groups, which in turn affects the degree of protonation. rsc.org
Effects of Substituents on the Pyrazole and Piperazine Rings
Substituents on both the pyrazole and piperazine rings play a crucial role in modulating the pharmacological activity of pyrazole-piperazine derivatives.
On the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly impact the compound's electronic properties and steric profile. researchgate.net For example, electron-withdrawing or electron-donating groups can alter the electron density of the ring system, influencing its reactivity and binding interactions. researchgate.net Studies on pyrazole derivatives as cannabinoid receptor antagonists have shown that a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring are crucial for potent and selective activity. nih.gov The introduction of different substituents can fine-tune the compound's anticancer efficacy and tumor selectivity. researchgate.net
On the Piperazine Ring: Substitutions on the piperazine ring can influence a compound's selectivity for different biological targets. For instance, in the development of dual histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperazine ring with a piperidine (B6355638) moiety was found to be a key structural element for enhancing affinity at the sigma-1 receptor while maintaining affinity for the H3 receptor. nih.gov The introduction of substituents on the piperazine ring can also enhance the activity of certain inhibitors, as seen in the development of EGFR inhibitors where adding methyl or ethyl groups at the aniline (B41778) site of a piperazine-containing compound improved its potency. acs.orgacs.org
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
QSAR and 3D-QSAR are computational tools used to correlate the chemical structure of compounds with their biological activities, providing predictive models for the design of new and more potent analogues.
Development of Predictive Models for Molecular Recognition
QSAR models are developed to predict the biological activity of compounds based on their physicochemical properties and structural features. For pyrazole derivatives, 2D and 3D QSAR models have been successfully developed to predict their activity as acetylcholinesterase inhibitors. These models have highlighted the importance of molecular volume, the number of multiple bonds, and the presence of specific atom-centered fragments in determining activity.
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions required for biological activity. researchgate.netnih.gov For pyrazole derivatives as MALT1 inhibitors, 3D-QSAR models have shown that steric, electrostatic, and hydrogen bond acceptor fields play a key role in their activity. researchgate.net Similarly, for 1H-pyrazole derivatives as EGFR inhibitors, CoMFA and CoMSIA models have demonstrated excellent predictive capacity. researchgate.net These predictive models are valuable for the virtual screening of chemical libraries and the rational design of novel pyrazole-piperazine derivatives with enhanced molecular recognition and biological activity. researchgate.net
Below is a table summarizing the key structural elements and their influence on the activity of pyrazole-piperazine derivatives:
| Structural Element | Modification | Impact on Activity/Properties |
| N1-Substitution on Pyrazole Ring | N-Isopropyl group | Influences lipophilicity, metabolic stability, and binding affinity. researchgate.net The bulky alkyl group can enhance binding to hydrophobic pockets. |
| Piperazine Ring | Core scaffold | Acts as a "privileged structure" providing improved solubility, bioavailability, and favorable ADME properties. researchgate.netresearchgate.netbohrium.com |
| Conformational flexibility | Allows for optimal orientation in the target binding site. mdpi.com | |
| Basicity | Facilitates ionic interactions with target proteins. mdpi.comnih.gov | |
| Substituents on Pyrazole Ring | Electron-donating/withdrawing groups | Modulates electronic properties and binding interactions. researchgate.net Can enhance anticancer efficacy and selectivity. researchgate.net |
| Substituents on Piperazine Ring | Varied substitutions | Can alter target selectivity and improve potency. nih.govacs.org |
| Linker Chemistry | Nature and length of the linker | Determines the spatial orientation of the pyrazole and piperazine rings, which is crucial for target interaction. nih.govsemanticscholar.org |
Identification of Desirable Physicochemical Features for Interaction
The interaction of pyrazole-piperazine derivatives with their biological targets is governed by a delicate balance of various physicochemical properties. These properties determine the compound's ability to traverse biological membranes, its solubility, and its binding affinity to the target protein.
Molecular weight and topological polar surface area (tPSA) are other critical parameters. Generally, lower molecular weights and tPSA values are associated with better oral bioavailability and cell permeability. The pyrazole-piperazine scaffold offers a versatile platform for modifying these properties by altering the substituents on both the pyrazole and piperazine rings.
The electronic environment of the pyrazole ring is a key determinant of its interaction capabilities. The presence of two adjacent nitrogen atoms in the five-membered ring creates a unique electronic distribution. rsc.org Substituents on the pyrazole ring can either be electron-donating or electron-withdrawing, which in turn influences the electron density of the ring system. researchgate.net These electronic effects can significantly impact the binding affinity of the derivative to its biological target by affecting hydrogen bonding and other non-covalent interactions. researchgate.net
The ability to form hydrogen bonds is a paramount feature for effective ligand-receptor interaction. The nitrogen atoms within the pyrazole and piperazine rings can act as hydrogen bond acceptors, while substituents with appropriate functional groups can serve as hydrogen bond donors or acceptors. The spatial arrangement of these groups is critical for establishing strong and specific interactions with the amino acid residues in the binding pocket of the target protein.
The following table summarizes key physicochemical features and their general influence on the interaction of pyrazole-piperazine derivatives.
| Physicochemical Feature | Desirable Characteristic for Interaction | Rationale |
| Lipophilicity (LogP) | Balanced | Optimal balance for membrane permeability and aqueous solubility. |
| Molecular Weight | Lower | Generally associated with better absorption and distribution. |
| Topological Polar Surface Area (tPSA) | Lower | Correlates with improved cell permeability. |
| Hydrogen Bonding Capacity | Presence of H-bond donors/acceptors | Crucial for specific and high-affinity binding to target proteins. |
| Electronic Nature of Pyrazole Ring | Modulated by substituents | Influences the strength of interactions with the binding site. |
Exploration of Substituent Electronic and Steric Effects on In Vitro Activity
The in vitro activity of pyrazole-piperazine derivatives is profoundly influenced by the electronic and steric nature of the substituents on both the pyrazole and piperazine moieties. These effects dictate the compound's potency and selectivity.
Electronic Effects:
The electronic properties of substituents on the pyrazole ring can modulate the acidity of the pyrrole-like NH group and the basicity of the pyridine-like nitrogen atom. researchgate.net Electron-donating groups (EDGs), such as alkyl groups (e.g., isopropyl), increase the electron density on the pyrazole ring. This can enhance the nucleophilicity of the ring nitrogens and potentially strengthen interactions with electron-deficient regions of a receptor. Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, decrease the electron density, which can be favorable for interactions with electron-rich pockets. researchgate.net
For instance, in a series of pyrazole derivatives, the introduction of an electron-donating substituent on the aromatic ring led to reduced inhibitory effects in one study, highlighting the context-dependent nature of these electronic influences. nih.gov The specific electronic requirements are highly dependent on the particular biological target.
Steric Effects:
The size and spatial arrangement of substituents, known as steric effects, play a critical role in determining how a ligand fits into the binding pocket of its target. researchgate.net Bulky substituents can either enhance binding by occupying a hydrophobic pocket or hinder binding by causing steric clashes with the receptor surface.
In the context of this compound, the isopropyl group at the N1 position of the pyrazole ring introduces a moderate level of steric bulk. This can influence the orientation of the pyrazole ring within the binding site. The presence of sterically hindered substituents has been shown to favor the formation of less hindered intermediates in certain reactions, indicating their significant spatial influence. researchgate.net The isopropyl group's size is a critical factor that can be optimized to achieve a balance between occupying a hydrophobic pocket and avoiding unfavorable steric interactions. For example, studies on other pyrazole derivatives have shown that extending the size of an alkyl group is often well-tolerated and can, in some cases, lead to increased potency. acs.org
The following table provides examples of how substituent effects can modulate in vitro activity based on general findings for pyrazole derivatives.
| Substituent Position | Type of Substituent | General Effect on In Vitro Activity |
| Pyrazole Ring (N1) | Alkyl (e.g., Isopropyl) | Can increase lipophilicity and introduce steric bulk, potentially influencing binding orientation and affinity. |
| Pyrazole Ring (C3, C5) | Aryl/Heteroaryl | Can engage in pi-stacking interactions and occupy hydrophobic pockets, often leading to increased potency. |
| Pyrazole Ring (C4) | Linker to Piperazine | The nature and length of the linker can significantly impact the distance and orientation between the two ring systems, affecting binding. |
| Piperazine Ring (N4) | Aryl/Alkyl | Modulates the basicity of the nitrogen and introduces steric bulk, influencing interactions with the receptor. |
Design Principles for Modulating Ligand Affinity and Selectivity
The rational design of pyrazole-piperazine derivatives with desired ligand affinity and selectivity involves a multi-faceted approach that considers the structural features of both the ligand and the target.
Modulating Affinity:
Ligand affinity, a measure of the strength of the binding interaction between a ligand and its receptor, can be enhanced by optimizing several factors. A key strategy is to maximize favorable non-covalent interactions, including:
Hydrogen Bonds: Introducing or repositioning hydrogen bond donors and acceptors to complement the hydrogen bonding pattern of the receptor's binding site.
Hydrophobic Interactions: Incorporating lipophilic groups that can occupy hydrophobic pockets within the binding site. The isopropyl group on the pyrazole ring, for example, can contribute to such interactions.
Van der Waals Forces: Optimizing the shape and size of the ligand to achieve a high degree of complementarity with the binding pocket, maximizing van der Waals contacts.
Electrostatic Interactions: Modifying the electronic properties of the pyrazole and piperazine rings to create favorable electrostatic interactions with charged or polar residues in the binding site. researchgate.net
Modulating Selectivity:
Achieving selectivity, the ability of a ligand to bind preferentially to a specific target over others, is a major challenge in drug design. For pyrazole-piperazine derivatives, selectivity can be engineered by exploiting structural differences between the binding sites of the target and off-target proteins.
One approach is to introduce steric bulk at specific positions. A substituent that is well-tolerated by the target receptor might cause a steric clash in the binding site of an off-target receptor, thus conferring selectivity. The N1-isopropyl group could play such a role, fitting into a specific hydrophobic pocket in the target while being too bulky for related but structurally different off-targets.
Another strategy involves fine-tuning the electronic properties of the molecule. Different receptors may have distinct electronic environments in their binding sites. By carefully selecting substituents with appropriate electronic effects, it is possible to favor binding to the target receptor.
Conformational constraint is also a powerful tool for enhancing selectivity. By introducing rigid structural elements or specific substituents, the conformational flexibility of the pyrazole-piperazine scaffold can be reduced. This can lock the molecule into a conformation that is optimal for binding to the desired target but unfavorable for binding to other receptors.
The design and synthesis of novel pyrazole-based derivatives often utilize a ligand-based approach, incorporating pharmacophore and QSAR modeling to identify chemical features essential for selective and potent inhibitors. nih.gov
The following table outlines key design principles for modulating affinity and selectivity.
| Design Principle | Strategy for Modulating Affinity | Strategy for Modulating Selectivity |
| Hydrogen Bonding | Optimize number and geometry of H-bonds. | Exploit differences in H-bonding networks between targets. |
| Hydrophobic Interactions | Introduce lipophilic groups to fill hydrophobic pockets. | Utilize steric hindrance to prevent binding to off-targets. |
| Shape Complementarity | Maximize surface contact with the binding site. | Design ligands that fit the unique shape of the target's binding pocket. |
| Electronic Complementarity | Match the electrostatic potential of the ligand to that of the receptor. | Exploit differences in the electrostatic profiles of target and off-target binding sites. |
| Conformational Restriction | Reduce the entropic penalty of binding. | Lock the ligand in a conformation that is preferentially recognized by the target. |
Investigational Molecular Interactions and Biological Target Recognition in Vitro Studies
High-Throughput Screening (HTS) of Compound Libraries Containing Pyrazole-Piperazine Scaffolds
High-throughput screening (HTS) is a standard initial step in drug discovery to identify active compounds from large chemical libraries. Libraries containing diverse molecules, including those with the pyrazole-piperazine scaffold, are tested against specific biological targets. researchgate.netingentaconnect.com This automated process allows for the rapid assessment of thousands of compounds for their potential to interact with a target of interest, such as a specific enzyme or receptor. While the pyrazole-piperazine core is a common feature in many screening libraries due to its favorable chemical properties and proven role in bioactive molecules, the specific screening results for 1-(1-Isopropyl-1h-pyrazol-4-yl)piperazine have not been published.
Assessment of Ligand-Target Binding Affinity in In Vitro Systems
Once a compound is identified as a "hit" through HTS, its direct interaction with the target protein is quantified through various binding and activity assays.
Receptor Binding Assays (e.g., G protein-coupled receptors, nuclear receptors)
For compounds suspected of interacting with receptors like GPCRs, radioligand binding assays are commonly used. These experiments measure the ability of the test compound to displace a known, labeled ligand from the receptor's binding site. The results are typically expressed as an inhibition constant (Ki) or an IC50 value, which indicates the concentration of the compound required to achieve 50% inhibition of the labeled ligand's binding. No such data is available for this compound.
Kinase Inhibition Assays
The pyrazole (B372694) scaffold is a well-established "privileged structure" in the design of protein kinase inhibitors. nih.govnih.gov Numerous pyrazole-piperazine derivatives have been synthesized and evaluated for their ability to inhibit various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. tandfonline.comresearchgate.netresearchgate.net
Kinase inhibition is typically measured using in vitro assays that quantify the enzyme's ability to phosphorylate a substrate in the presence of the inhibitor. The potency is reported as an IC50 value. A hypothetical data table for a compound of this class is shown below for illustrative purposes, as no specific data exists for this compound.
| Kinase Target | IC50 (nM) | Assay Type |
| Example Kinase A | Data not available | Biochemical Assay |
| Example Kinase B | Data not available | Cellular Assay |
| Example Kinase C | Data not available | Radiometric Assay |
Enzyme Modulation Studies (e.g., hydrolases, transferases)
Beyond kinases, compounds containing the pyrazole-piperazine moiety are investigated for their modulatory effects on other enzyme classes, such as hydrolases (e.g., acetylcholinesterase) or transferases. nih.gov These studies involve incubating the purified enzyme with its substrate and varying concentrations of the inhibitor to determine its effect on enzyme activity. The resulting IC50 or Ki values quantify the compound's potency. There is no published information regarding the activity of this compound in such enzyme modulation studies.
Cellular Pathway Perturbation Studies in Isolated Cell Lines (In Vitro, Mechanistic Focus)
Investigation of Signaling Pathway Modulation
To understand the biological effect of a compound within a cellular context, researchers treat isolated cancer or other disease-relevant cell lines with the compound. Techniques like Western blotting are then used to measure changes in the phosphorylation status of key proteins within a signaling pathway. For a kinase inhibitor, this can confirm that the compound engages its target in a cellular environment and produces the desired downstream effect. For example, inhibition of a kinase like VEGFR-2 by a pyrazole-piperazine compound would be expected to reduce the phosphorylation of its downstream substrates in treated cells. researchgate.netresearchgate.net Such mechanistic studies have not been reported for this compound.
An article on the investigational molecular interactions and biological target recognition of the chemical compound “this compound” cannot be generated at this time.
Extensive searches of publicly available scientific literature and databases have yielded no specific information regarding the biological activity of this particular compound. While the pyrazole and piperazine (B1678402) structural motifs are found in many biologically active molecules, there is no published research detailing the effects of "this compound" on protein phosphorylation events, its selectivity profile against biological targets, or its mechanism of action at the molecular level.
Therefore, the requested article, which requires detailed research findings for the specified sections and subsections, cannot be written. The necessary data to populate the sections on ERK1/2 phosphorylation analysis, selectivity profiling, and investigation of molecular mechanisms of action for "this compound" are not available in the public domain.
Patent Landscape and Intellectual Property in Pyrazole Piperazine Research
Analysis of Patent Filings Related to the 1-(1-Isopropyl-1h-pyrazol-4-yl)piperazine Core
While a direct patent explicitly claiming the standalone compound this compound is not prominently found, the core structure is frequently encompassed within broader Markush claims of numerous patents. These patents typically claim a genus of compounds, defining a variable range of substituents on both the pyrazole (B372694) and piperazine (B1678402) rings.
The patenting activity in this area can be broadly categorized:
Composition of Matter Patents: These form the cornerstone of IP protection, claiming novel chemical entities. For instance, patents for pyrazol-4-yl-heterocyclyl-carboxamide compounds cover structures where a heterocycle, such as piperazine, is attached to the 4-position of a pyrazole ring, with various substituents allowed. google.com The novelty often arises from the specific combination of substituents that confer improved potency, selectivity, or pharmacokinetic properties.
Process Patents: Several patents focus on novel and efficient synthetic routes to pyrazole-piperazine derivatives. For example, patents have been granted for industrial-scale processes for preparing related compounds like 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, indicating the commercial relevance of this class of molecules. google.com
Method of Use Patents: These patents claim the use of pyrazole-piperazine compounds for treating specific diseases. A significant number of filings are directed towards their application as kinase inhibitors in oncology nih.govmdpi.comnih.gov and as modulators of serotonin (B10506) receptors for CNS disorders. unifiedpatents.comgoogle.com
A key feature in many of these patents is the exploration of different alkyl groups at the N1 position of the pyrazole ring, with isopropyl being one of many possibilities. For example, patent US9447071B2 describes related structures containing the (1-isopropyl-1H-pyrazol-5-yl) moiety, signifying that this specific substitution pattern is part of the established, patented chemical space. googleapis.com
Identification of Key Patent Holders and Research Trends in the Field
The patent landscape for pyrazole-piperazine derivatives is populated by a mix of large pharmaceutical corporations and specialized biotechnology companies. Analysis of patent assignees reveals key players who are heavily invested in this area.
Key Patent Holders:
Arena Pharmaceuticals: This company has a significant patent portfolio focused on pyrazole derivatives as modulators of serotonin receptors, particularly the 5-HT2A receptor, for the treatment of CNS disorders like psychosis and sleep disorders. unifiedpatents.com
Major Pharmaceutical Companies: Corporations such as Otsuka Pharmaceutical, Pfizer, and various others hold numerous patents on pyrazole-piperazine scaffolds for a wide array of therapeutic targets. unifiedpatents.com Their research often spans from initial discovery to clinical development.
Oncology-focused Biotechs: Many smaller companies and academic institutions are active in patenting novel pyrazole-piperazine based kinase inhibitors for cancer therapy. mdpi.comcuni.cz
Research Trends: The primary research trend has been the development of this scaffold for highly specific molecular targets.
Kinase Inhibition: A dominant trend is the design of pyrazole-piperazine derivatives as inhibitors of protein kinases, which are crucial targets in oncology. mdpi.comcuni.czcaldwelllaw.com The pyrazole ring often acts as a hinge-binding motif, while the piperazine group provides a versatile linker to target different regions of the kinase enzyme and improve solubility and cell permeability. nih.govnih.gov
CNS Receptor Modulation: There is a strong and persistent interest in these compounds for their activity on CNS targets, such as dopamine (B1211576) and serotonin receptors. The goal is to develop treatments for schizophrenia, depression, and other neurological conditions. unifiedpatents.comgoogle.com
Anti-inflammatory Agents: Patents also describe the use of substituted piperazines linked to pyrazoles as antagonists for chemokine receptors like CCR1, targeting inflammatory diseases. google.com
The table below summarizes representative patents and their focus areas, illustrating the research trends.
| Patent / Company | Therapeutic Area | Target Class Example | Representative Compound Class |
| Arena Pharmaceuticals unifiedpatents.com | CNS Disorders | Serotonin Receptors | Phenyl-pyrazoles |
| Otsuka Pharmaceutical Co Ltd. unifiedpatents.com | CNS Disorders | Dopamine/Serotonin Receptors | Piperazine-substituted benzothiophenes |
| Pfizer Inc. acs.org | Oncology | P21-activated kinases (PAK) | Pyrroloaminopyrazoles |
| ChemoCentryx Inc. google.com | Inflammation | Chemokine Receptors (CCR1) | Aryl piperazine derivatives |
Mapping the Chemical Space Covered by Existing Intellectual Property
The chemical space protected by existing patents for pyrazole-piperazine compounds is extensive. The typical patent claims use a Markush structure, which allows for a wide range of variations to be covered under a single patent.
The general scaffold can be broken down into three main components for analysis:
The Pyrazole Core:
N1-Substitution: While the focus of this article is the N1-isopropyl group, patents cover a vast array of other substituents, including small alkyls (methyl, ethyl), cycloalkyls, aryl, and heteroaryl groups.
C3, C4, C5-Substitution: The other positions on the pyrazole ring are often substituted with groups like halogens, alkyls, trifluoromethyl, and aryl groups to modulate electronic properties and target interactions. The linkage to the piperazine is commonly at the C4 or C5 position. google.comgoogle.com
The Piperazine Linker:
Substitution: The second nitrogen of the piperazine ring (N4) is a key point of diversity. It is frequently substituted with a wide variety of chemical moieties, including aryl rings, heteroaryl systems, amides, and complex side chains designed to interact with specific pockets of the target protein.
Conformation: The inherent conformational flexibility of the piperazine ring is often utilized, and sometimes constrained, by bulky substituents to achieve a desired binding orientation.
Terminal Groups:
The groups attached to the piperazine are highly variable and are tailored to the specific biological target. In kinase inhibitors, this part of the molecule often extends into the solvent-exposed region and is modified to optimize physicochemical properties. nih.gov For CNS drugs, these groups are critical for receptor subtype selectivity.
The intellectual property in this area effectively covers a multi-dimensional chemical space where variations at each of these positions have been extensively explored and claimed.
Strategies for Designing Novel Chemical Entities with Patentability
Navigating the crowded patent landscape of pyrazole-piperazine research requires sophisticated medicinal chemistry strategies to generate novel, non-obvious, and useful compounds that can secure new intellectual property. acs.orgucsc.edu
Scaffold Hopping and Bioisosteric Replacement: One effective strategy is to replace the pyrazole or piperazine core with a different heterocyclic system (a bioisostere) that maintains the key interactions with the biological target but is structurally distinct from patented compounds. ucsc.edu This "scaffold hopping" can lead to entirely new chemical series with unique IP. nih.gov
Targeting Novel Biology: While much of the patent space focuses on well-validated targets like kinases and serotonin receptors, applying these scaffolds to new or underexplored biological targets can open up new patenting opportunities. cuni.cz Demonstrating a novel mechanism of action or utility in a new disease indication for a known class of compounds can be a powerful patenting strategy. nih.gov
Exploiting Unclaimed Chemical Space: A meticulous analysis of existing patents can reveal "gaps" in the claimed chemical space. drugpatentwatch.com Perhaps specific combinations of substituents, particular stereoisomers, or certain substitution patterns on the aryl rings have not been explicitly claimed or exemplified. Designing molecules to fit within these narrow, unclaimed pockets can lead to patentable inventions.
Developing Bifunctional Molecules or Degraders: An emerging strategy in drug discovery is the creation of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), which link a target-binding motif to a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein. Designing a pyrazole-piperazine derivative as the target-binding element in such a system would represent a significant innovation and create a strong patent position. cuni.cz
New Formulations and Polymorphs: Beyond the composition of matter, patent protection can be obtained for novel formulations of a drug that improve its delivery, stability, or patient compliance. nih.govijsr.net Discovering and patenting a new, more stable crystalline form (polymorph) of a compound can also extend its patent life. nih.gov
Successful navigation of this IP landscape requires a combination of creative molecular design, a deep understanding of the existing patent literature, and a strategic focus on generating data that clearly demonstrates the novelty and utility of the new chemical entities. ucsc.edudrugpatentwatch.com
Future Directions and Emerging Research Avenues for Pyrazole Piperazine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrazole-piperazine derivatives has traditionally relied on multi-step processes, often involving classical condensation reactions. researchgate.net A primary method for pyrazole (B372694) ring formation is the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govmdpi.com However, the future of synthesizing these valuable scaffolds is moving towards more efficient, cost-effective, and environmentally friendly approaches.
Green Chemistry and Catalysis: Recent advancements emphasize "green" synthetic strategies that minimize hazardous reagents and solvents. researchgate.net Methodologies employing recyclable catalysts, such as nano-ZnO, under aqueous or solvent-free conditions are gaining traction. nih.govmdpi.com These methods not only reduce environmental impact but also often lead to higher yields and simpler work-up procedures. researchgate.net Other innovative catalytic systems involve the use of iodine, copper, or silver to facilitate cyclization and coupling reactions under milder conditions. mdpi.comnih.gov
Multicomponent Reactions (MCRs): One of the most promising avenues is the expanded use of multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules like pyrazole-piperazine hybrids in a single step from three or more starting materials, which is highly efficient. mdpi.com This approach adheres to the principles of pot, atom, and step economy (PASE), significantly reducing time, energy consumption, and waste generation compared to traditional linear syntheses. mdpi.comresearchgate.net
Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives
| Methodology | Advantages | Disadvantages | Citations |
|---|---|---|---|
| Classical Cyclocondensation | Well-established, readily available starting materials. | Often requires harsh conditions, may produce byproducts. | researchgate.netnih.govmdpi.com |
| Metal-Catalyzed Synthesis | High selectivity, mild reaction conditions, good yields. | Catalyst cost and potential for metal contamination. | mdpi.comnih.gov |
| Green Chemistry Approaches | Environmentally friendly, recyclable catalysts, often higher yields. | Catalyst development can be complex. | nih.govresearchgate.net |
| Multicomponent Reactions (MCRs) | High efficiency (PASE), operational simplicity, rapid library generation. | Can be challenging to optimize for complex scaffolds. | mdpi.comresearchgate.net |
Application of Advanced Computational Approaches for Rational Compound Design
Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design of pyrazole-piperazine derivatives with enhanced potency and specificity. arabjchem.org These in silico methods provide deep insights into molecular interactions, guiding synthetic efforts and reducing the need for extensive empirical screening.
Molecular docking studies are routinely used to predict the binding orientation and affinity of pyrazole-piperazine ligands within the active site of a biological target. arabjchem.orgnih.govresearchgate.net For instance, docking has been used to rationalize the inhibitory activity of pyrazole-piperazine conjugates against targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex, providing a roadmap for structural optimization. nih.govacs.orgacs.org
Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is performed in silico to predict the pharmacokinetic and safety properties of new chemical entities. arabjchem.org By flagging potential liabilities such as poor oral bioavailability or potential toxicity early in the design phase, computational models help prioritize candidates with a higher probability of success in later developmental stages. researchgate.net
Exploration of Underexplored Molecular Targets and Binding Mechanisms
While pyrazole-piperazine derivatives have been extensively studied for their effects on well-known targets like kinases (e.g., CDKs, VEGFR, EGFR) and G-protein coupled receptors, a vast landscape of potential molecular targets remains underexplored. nih.govresearchgate.netnih.gov Future research will likely focus on novel or challenging targets implicated in diseases ranging from cancer to neurodegenerative disorders and infectious diseases. researchgate.net
Understanding the precise binding mechanism is crucial for developing next-generation inhibitors. nih.gov Crystallographic studies of pyrazole-piperazine compounds in complex with their target proteins can provide atomic-level details of the binding mode. nih.govexlibrisgroup.com For example, X-ray crystallography has been used to confirm how pyrazole inhibitors bind to the active-site zinc atom of liver alcohol dehydrogenase and how piperazine-based covalent inhibitors interact with the main protease of SARS-CoV-2. nih.govexlibrisgroup.comfigshare.com Such structural insights are invaluable for structure-based drug design, enabling the fine-tuning of molecules to maximize potency and selectivity. nih.gov
Integration with Fragment-Based Drug Discovery (FBDD) and Covalent Ligand Discovery Strategies
Fragment-Based Drug Discovery (FBDD): FBDD has emerged as a powerful strategy for identifying novel starting points for drug development. astx.com This approach uses small, low-complexity molecules ("fragments") that bind weakly but efficiently to a biological target. dundee.ac.uk The pyrazole and piperazine (B1678402) moieties are ideal scaffolds for fragment libraries due to their synthetic tractability and ability to form key interactions with protein targets. nih.govastx.com Once a fragment hit is identified, often through biophysical methods like X-ray crystallography, it can be elaborated and grown into a more potent lead compound, a process that has been successfully applied to targets like cyclin-dependent kinase 2 (CDK2). nih.govnih.gov
Covalent Ligand Discovery: Covalent inhibition, where a drug forms a permanent chemical bond with its target, can offer benefits in terms of prolonged duration of action and increased potency. The piperazine scaffold has been successfully incorporated into covalent inhibitors. exlibrisgroup.comfigshare.com Future work in this area could involve designing pyrazole-piperazine hybrids equipped with reactive "warheads" that can specifically and irreversibly bind to a non-catalytic cysteine or other nucleophilic residue on a target protein. This strategy holds significant promise for developing highly selective and durable inhibitors for targets that have proven difficult to modulate with traditional reversible binders. exlibrisgroup.com
Development of Advanced Analytical Techniques for Compound Profiling
As more complex and diverse pyrazole-piperazine compounds are synthesized, the need for sophisticated analytical techniques for their characterization and quantification becomes paramount. High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, is a standard method for assessing the purity and stability of these compounds. auburn.edu For compounds like piperazine that lack a strong UV chromophore, chemical derivatization can be employed to create a UV-active product, allowing for trace-level detection. jocpr.com
Mass spectrometry (MS), particularly when combined with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is essential for structural confirmation and for detecting metabolites in biological samples. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating the precise molecular structure of newly synthesized compounds. auburn.edu The development of more sensitive and rapid analytical methods will be crucial for supporting high-throughput chemistry and detailed pharmacokinetic studies.
High-Throughput Synthesis and Screening of Diversified Pyrazole-Piperazine Libraries
To fully explore the therapeutic potential of the pyrazole-piperazine scaffold, the creation and evaluation of large, diversified chemical libraries are necessary. researchgate.net High-throughput synthesis (HTS) techniques, leveraging automated and parallel synthesis platforms, can accelerate the production of hundreds or thousands of distinct analogs. These libraries can be designed to systematically explore the structure-activity relationships (SAR) by varying substituents at different positions on both the pyrazole and piperazine rings. researchgate.net
Once synthesized, these libraries are subjected to high-throughput screening (HTS) against a panel of biological targets to identify initial hits. This combination of large-scale synthesis and rapid screening allows for a more comprehensive exploration of the chemical space around the pyrazole-piperazine core, increasing the probability of discovering novel compounds with desirable biological activities for further development. researchgate.net
Q & A
Q. What are the common synthetic routes for 1-(1-Isopropyl-1H-pyrazol-4-yl)piperazine derivatives?
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling. For example:
- Step 1 : React 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF under basic conditions (K₂CO₃) to form intermediates.
- Step 2 : Use click chemistry (CuSO₄·5H₂O/sodium ascorbate) to introduce azide derivatives, yielding triazole-linked piperazine compounds . Purification often employs silica gel chromatography (ethyl acetate/hexane). Reaction progress is monitored via TLC.
Q. How is structural characterization performed for piperazine derivatives?
Key methods include:
- NMR Spectroscopy : Assign proton and carbon shifts to confirm substitution patterns (e.g., piperazine ring protons at δ 2.5–3.5 ppm; pyrazole protons at δ 6.0–7.5 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular formulas (e.g., C₁₄H₁₈N₄O₂S for a sulfonyl-linked derivative) .
- IR Spectroscopy : Detect functional groups like sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) .
Advanced Research Questions
Q. What contradictions exist between toxicity and biological activity in modified piperazine derivatives?
Structural modifications (e.g., β-cyclodextran conjugation) reduce toxicity but may decrease biological activity. For example:
- Toxicity : Modified derivatives show LD₅₀ > 1000 mg/kg (low toxicity) in rodent models.
- Activity : Antiplatelet activity (IC₅₀ ~10 µM) is lower than unmodified analogs due to steric hindrance . Resolution requires balancing substituent polarity and steric bulk during molecular design.
Q. How do molecular conformations of arylpiperazines influence receptor binding (e.g., 5-HT1A)?
Arylpiperazines exhibit agonist/antagonist activity based on aryl ring orientation relative to the piperazine N1 nitrogen:
- Coplanar conformation : Enhances 5-HT1A affinity (Ki < 10 nM) for anxiolytic applications.
- Perpendicular conformation : Reduces binding due to steric clashes . Computational docking (e.g., AutoDock Vina) and X-ray crystallography are used to validate these models.
Q. What methodological approaches address discrepancies in spectroscopic data during structural elucidation?
Contradictions arise from dynamic proton exchange or tautomerism. Strategies include:
- Variable-temperature NMR : Resolve overlapping signals (e.g., piperazine ring protons at low temps).
- 2D NMR (HSQC, HMBC) : Map coupling between protons and carbons to confirm connectivity .
- X-ray diffraction : Resolve ambiguous stereochemistry in crystalline derivatives .
Data-Driven Analysis
Q. How do sulfonyl vs. methyl substituents affect reactivity in piperazine-pyrazole hybrids?
| Substituent | Reactivity | Biological Activity |
|---|---|---|
| Sulfonyl (-SO₂-) | Enhances electrophilicity; stabilizes hydrogen bonds with enzymes (e.g., kinase inhibitors) | IC₅₀: 0.5 µM (anticancer) |
| Methyl (-CH₃) | Reduces steric hindrance; improves metabolic stability | IC₅₀: 5.2 µM (antimicrobial) |
Q. What computational tools predict antiplatelet activity in piperazine derivatives?
- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate with platelet aggregation inhibition (R² > 0.85) .
- Molecular Dynamics : Simulate interactions with COX-1/COX-2 active sites to prioritize synthesis targets .
Research Optimization Strategies
Q. How can reaction conditions be optimized to improve yield in triazole-linked piperazines?
- Solvent : Use H₂O:DCM (1:2) for click chemistry to enhance regioselectivity .
- Catalyst : CuSO₄·5H₂O/sodium ascorbate (0.3:0.6 equiv.) reduces side reactions .
- Temperature : Room temperature (25°C) minimizes decomposition of azide intermediates.
Q. What strategies mitigate degradation of piperazine derivatives during biological assays?
- Stabilizers : Add 0.1% BSA to buffer solutions to prevent aggregation .
- Storage : Lyophilize compounds and store at -80°C under argon to limit oxidation .
Key Challenges in Current Research
Q. Why do some piperazine derivatives show inconsistent activity across in vitro vs. in vivo models?
Discrepancies arise from:
- Metabolic instability : Sulfonyl groups may undergo hepatic glucuronidation, reducing bioavailability .
- Blood-brain barrier (BBB) penetration : LogD > 3.0 improves CNS uptake but increases off-target effects .
Solutions include prodrug design (e.g., ester prodrugs for sustained release) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
